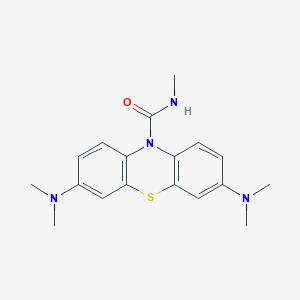
10H-Phenothiazine-10-carboxamide, 3,7-bis(dimethylamino)-N-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10H-Phenothiazine-10-carboxamide, 3,7-bis(dimethylamino)-N-methyl- is a complex organic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they serve as the backbone for various antipsychotic and antihistamine drugs.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine-10-carboxamide, 3,7-bis(dimethylamino)-N-methyl- typically involves multi-step organic reactions. The process begins with the preparation of phenothiazine, followed by the introduction of carboxamide and dimethylamino groups. Common reagents include dimethylamine, methyl iodide, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. The process is optimized for yield and purity, involving controlled reaction conditions such as temperature, pressure, and pH. The use of automated reactors and continuous flow systems is common to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
10H-Phenothiazine-10-carboxamide, 3,7-bis(dimethylamino)-N-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace existing groups on the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
10H-Phenothiazine-10-carboxamide, 3,7-bis(dimethylamino)-N-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating various disorders, including psychiatric and neurological conditions.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 10H-Phenothiazine-10-carboxamide, 3,7-bis(dimethylamino)-N-methyl- involves its interaction with specific molecular targets. In the context of its pharmaceutical applications, it may act on neurotransmitter receptors, modulating their activity and influencing neural signaling pathways. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
10H-Phenothiazine-10-carboxamide: A simpler analog without the dimethylamino groups.
10H-Phenothiazine-10-carboxamide, N-methyl-: Lacks the bis(dimethylamino) substitution.
10H-Phenothiazine-10-carboxamide, 3,7-dimethyl-: Contains methyl groups instead of dimethylamino groups.
Uniqueness
10H-Phenothiazine-10-carboxamide, 3,7-bis(dimethylamino)-N-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of dimethylamino groups enhances its solubility and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
102035-56-3 |
|---|---|
Fórmula molecular |
C18H22N4OS |
Peso molecular |
342.5 g/mol |
Nombre IUPAC |
3,7-bis(dimethylamino)-N-methylphenothiazine-10-carboxamide |
InChI |
InChI=1S/C18H22N4OS/c1-19-18(23)22-14-8-6-12(20(2)3)10-16(14)24-17-11-13(21(4)5)7-9-15(17)22/h6-11H,1-5H3,(H,19,23) |
Clave InChI |
XEZFKMUDMLXWAW-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)N1C2=C(C=C(C=C2)N(C)C)SC3=C1C=CC(=C3)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Ethylhepta-1,6-diyn-4-yl)amino]phenol](/img/structure/B14322689.png)
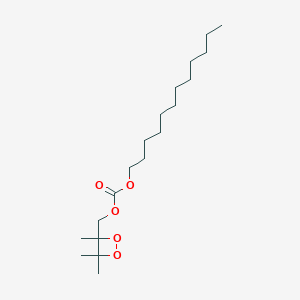



![2-[3-(4-Methylphenyl)propyl]oxirane](/img/structure/B14322711.png)
![5-Methyl-1,3-bis[(piperidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14322715.png)

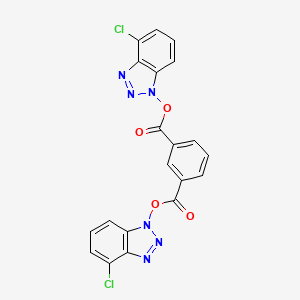
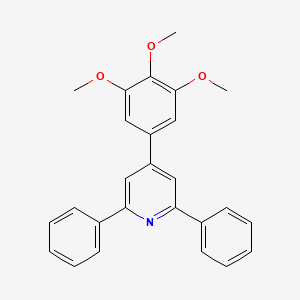
![({5-[4-(Heptyloxy)benzamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B14322749.png)
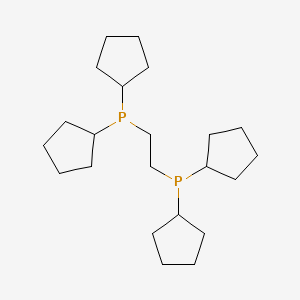

![4-(2-{3-[Bis(4-methoxyphenyl)(phenyl)methoxy]propyl}-4-nitrophenoxy)-4-oxobutanoate](/img/structure/B14322765.png)
